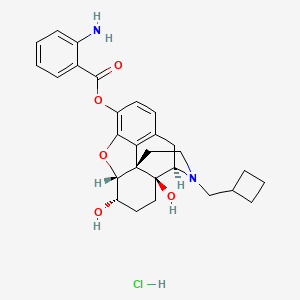
Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)-: is a chemical compound known for its significant role in inhibiting transcription elongation by RNA Polymerase II . This compound is particularly sensitive to the DRB sensitivity-inducing factor (DSIF), negative elongation factor (NELF), and positive transcription elongation factor b (P-TEFb) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- involves the reaction of 5,6-dichlorobenzimidazole with a ribofuranosyl donor under specific conditions . The compound can be crystallized from hot alcohol, indicating its stability to heating up to 80°C . It is soluble in DMSO, methanol, and pyridine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives.
Applications De Recherche Scientifique
Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- has a wide range of scientific research applications :
Mécanisme D'action
The mechanism of action of Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- involves the inhibition of transcription elongation by RNA Polymerase II . This inhibition is mediated through the phosphorylation of the C-terminal domain of RNA Polymerase II, making it inactive . The compound also interferes with DNA topoisomerase II and regulates the response to cytokines . Additionally, it inhibits cyclin-dependent kinases (CDK) 7 and 9, promoting apoptosis in leukemia cells .
Comparaison Avec Des Composés Similaires
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB): A nucleoside analog that halts mRNA synthesis by phosphorylation of RNA Polymerase II.
5,6-Dichlorobenzimidazole riboside: Another nucleoside analog with similar inhibitory effects on RNA Polymerase II.
Uniqueness: Benzimidazole, 5,6-dichloro-1-(3-O-methyl-beta-D-ribofuranosyl)- is unique due to its specific inhibition of transcription elongation and its potential therapeutic applications in cancer treatment . Its ability to induce apoptosis in cancer cells by targeting Mcl-1 expression sets it apart from other similar compounds .
Propriétés
Numéro CAS |
82280-35-1 |
|---|---|
Formule moléculaire |
C13H14Cl2N2O4 |
Poids moléculaire |
333.16 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C13H14Cl2N2O4/c1-20-12-10(4-18)21-13(11(12)19)17-5-16-8-2-6(14)7(15)3-9(8)17/h2-3,5,10-13,18-19H,4H2,1H3/t10-,11-,12-,13-/m1/s1 |
Clé InChI |
QFDIJNVRAKPQQH-FDYHWXHSSA-N |
SMILES isomérique |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=CC(=C(C=C32)Cl)Cl)CO |
SMILES canonique |
COC1C(OC(C1O)N2C=NC3=CC(=C(C=C32)Cl)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




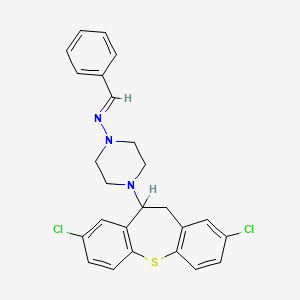
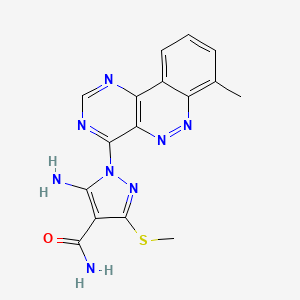
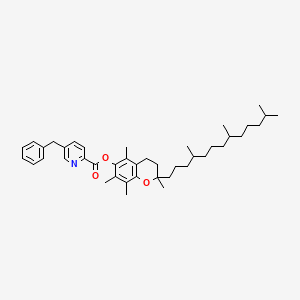
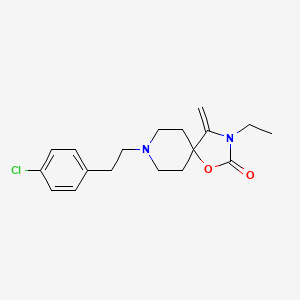
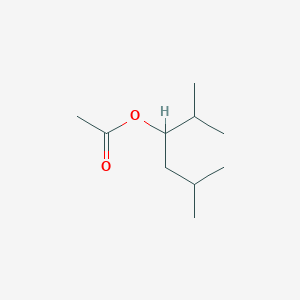
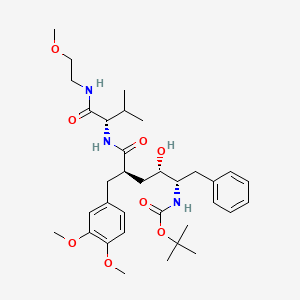

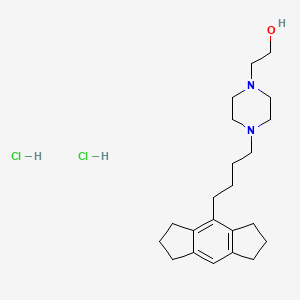
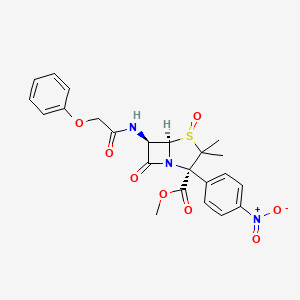
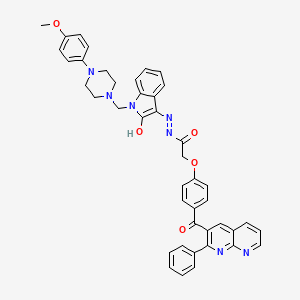
![(E)-but-2-enedioic acid;4-[2-[[5-(4-chlorophenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine](/img/structure/B12747954.png)
